![molecular formula C23H34O3 B583130 Progesterone Impurity D CAS No. 5035-09-6](/img/structure/B583130.png)
Progesterone Impurity D
Overview
Description
Progesterone Impurity D is an impurity of Progesterone . Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species .
Molecular Structure Analysis
Progesterone Impurity D has a molecular formula of C23H34O3 and a molecular weight of 358.51 . The ultraviolet-visible spectrum data of progesterone and its impurities indicate that Impurity D exhibits a maximum spectral wavelength of 241 nm .Physical And Chemical Properties Analysis
Progesterone Impurity D is practically insoluble in water, freely soluble in ethanol, sparingly soluble in acetone and in fatty oils . It has a molecular formula of C23H34O3 and a molecular weight of 358.51 .Scientific Research Applications
Steroid Hormone Biosynthesis
Progesterone is a key physiological component of the menstrual cycle, reproduction, and steroid hormone biosynthesis . It is an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone .
Menstrual Cycle and Reproduction
Progesterone plays a crucial role in the menstrual cycle and reproduction . It is recognized as a key physiological component of not only the menstrual cycle and pregnancy but also as an essential steroidogenic precursor .
Central Nervous System
Progesterone has physiological actions in the central nervous system . It supports the concept that progesterone is key to life .
Immune System
Progesterone has implications in the immune system . It helps its extensive clinical implication for human health .
Contraception and Treatment
Based on current findings, progesterone and novel progesterone-based drugs have many important functions, including contraception, treatment of dysfunctional uterine bleeding, immune response, and prevention of cancer .
Pharmaceutical Research
The compound “5ERA229B4C” is used in pharmaceutical research, particularly in the development and validation of related substance methods for Estradiol and Progesterone in a combination drug product . It is found to be a significant degradation impurity .
Safety and Hazards
properties
IUPAC Name |
[(1S)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKOQHPOYLYPE-LMKQXYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5035-09-6 | |
Record name | (20S)-3-Oxopregn-4-en-20-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-OXOPREGN-4-EN-20-YL ACETATE, (20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ERA229B4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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